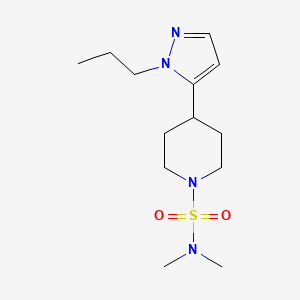
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly used in the treatment of type 2 diabetes, as it inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones.
作用机制
The mechanism of action of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide involves the inhibition of the N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide enzyme. This enzyme is responsible for the degradation of incretin hormones, which play a critical role in regulating glucose metabolism. By inhibiting N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide increases the levels of incretin hormones, which leads to improved glucose metabolism and glycemic control.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has several biochemical and physiological effects. Studies have shown that this compound can increase insulin secretion, reduce glucagon secretion, and improve beta-cell function. Additionally, N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide in lab experiments is its specificity for the N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide enzyme. This specificity allows for more accurate and targeted research on the effects of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide inhibition. However, one of the limitations of this compound is its potential toxicity, which can affect the results of lab experiments.
未来方向
There are several potential future directions for research on N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide. One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, particularly in long-term studies.
合成方法
The synthesis of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide involves a multi-step process that includes the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge in organic chemistry.
科学研究应用
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has been extensively studied for its potential therapeutic applications. One of the key areas of research is its use in the treatment of type 2 diabetes. Studies have shown that N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide inhibitors, such as N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, can improve glycemic control and reduce the risk of cardiovascular events in patients with type 2 diabetes.
属性
IUPAC Name |
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S/c1-4-9-17-13(5-8-14-17)12-6-10-16(11-7-12)20(18,19)15(2)3/h5,8,12H,4,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBRVRMEYHZHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)
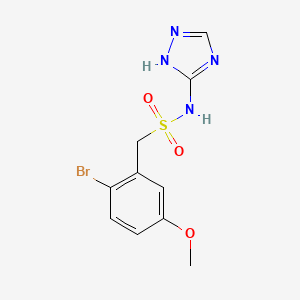
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
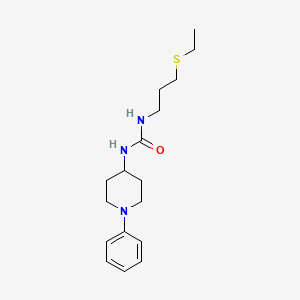
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)

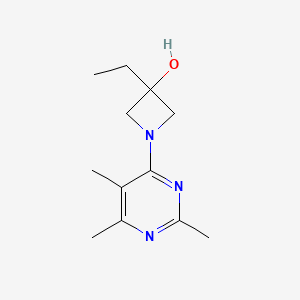
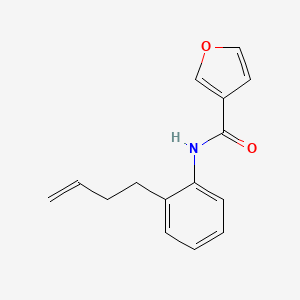
![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)
